C(Yigsr)3-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

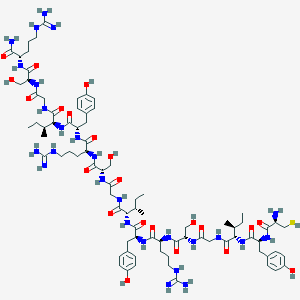

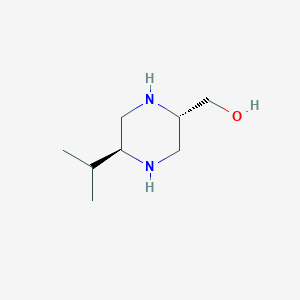

C(Yigsr)3-NH2, also known as cyclo(YIGSR) peptide, is a cyclic peptide that consists of four amino acids: tyrosine (Y), isoleucine (I), glycine (G), serine (S), and arginine (R). This peptide has been extensively studied in the field of tissue engineering and regenerative medicine due to its ability to promote cell adhesion, proliferation, and differentiation.

Mecanismo De Acción

The mechanism of action of C(Yigsr)3-NH2 is not fully understood, but it is believed to involve the interaction of the peptide with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell adhesion and signaling. C(Yigsr)3-NH2 has been shown to bind to integrin αvβ3 and α5β1, which are involved in cell adhesion and migration. This binding activates intracellular signaling pathways, leading to the promotion of cell proliferation and differentiation.

Efectos Bioquímicos Y Fisiológicos

C(Yigsr)3-NH2 has been shown to have various biochemical and physiological effects on cells. It promotes cell adhesion, migration, and proliferation, which are critical steps in tissue regeneration. C(Yigsr)3-NH2 also stimulates the production of extracellular matrix (ECM) proteins, such as collagen and fibronectin, which are essential for tissue repair. In addition, C(Yigsr)3-NH2 has been shown to have anti-inflammatory effects, which may contribute to its potential in wound healing and tissue regeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

C(Yigsr)3-NH2 has several advantages for lab experiments. It is a small peptide that can be easily synthesized and modified. It has been extensively studied, and its mechanism of action is well understood. C(Yigsr)3-NH2 has also been shown to be biocompatible and non-toxic, making it suitable for use in tissue engineering and regenerative medicine. However, there are also limitations to the use of C(Yigsr)3-NH2 in lab experiments. It is a relatively expensive peptide, and its synthesis and purification can be challenging. In addition, the effects of C(Yigsr)3-NH2 on different cell types and tissues may vary, and further studies are needed to fully understand its potential in different applications.

Direcciones Futuras

There are several future directions for the study of C(Yigsr)3-NH2. One area of research is the development of novel delivery systems for C(Yigsr)3-NH2, such as nanoparticles or hydrogels, which may enhance its efficacy in tissue regeneration. Another direction is the investigation of the effects of C(Yigsr)3-NH2 on different cell types and tissues, as well as its potential in combination with other growth factors and biomaterials. Finally, further studies are needed to fully understand the mechanism of action of C(Yigsr)3-NH2 and its potential in cancer therapy.

Métodos De Síntesis

C(Yigsr)3-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS is a widely used method for peptide synthesis, which involves the stepwise addition of amino acids to a solid support. LPPS, on the other hand, involves the synthesis of peptides in solution, followed by purification using chromatography techniques. Both methods have been used to synthesize C(Yigsr)3-NH2, and the purity and yield of the peptide depend on the synthesis method and the quality of the starting materials.

Aplicaciones Científicas De Investigación

C(Yigsr)3-NH2 has been extensively studied in the field of tissue engineering and regenerative medicine. It has been shown to promote cell adhesion, proliferation, and differentiation, which are critical steps in tissue regeneration. C(Yigsr)3-NH2 has been used in various applications, including wound healing, bone regeneration, and nerve regeneration. In addition, C(Yigsr)3-NH2 has been investigated for its potential in cancer therapy, as it has been shown to inhibit tumor growth and metastasis.

Propiedades

Número CAS |

145194-33-8 |

|---|---|

Nombre del producto |

C(Yigsr)3-NH2 |

Fórmula molecular |

C81H128N26O22S |

Peso molecular |

1850.1 g/mol |

Nombre IUPAC |

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1 |

Clave InChI |

NYGUKCMZBVVHAD-XRUGSSGGSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |

SMILES canónico |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |

Otros números CAS |

145194-33-8 |

Secuencia |

CYIGSRYIGSRYIGSR |

Sinónimos |

C(YIGSR)3-NH2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)

![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)